![molecular formula C20H24ClN3O5 B019552 6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid CAS No. 528851-37-8](/img/structure/B19552.png)
6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Quinolone derivatives are synthesized through various methods, often starting from simple precursors like carboxylic acids, esters, or halogenated compounds, and involving multiple steps including cyclopropanation, nitration, and functional group transformations (Miyamoto et al., 1995). Specific conditions such as the presence of sodium dithionite or sodium sulfite can influence the course of reactions, demonstrating the importance of reaction conditions in the synthesis of complex quinolones.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a 1,4-dihydro-4-oxoquinoline nucleus, often with various substituents that can significantly affect the molecule's properties and activity. X-ray crystallography and NMR spectroscopy are commonly used to determine the stereochemistry and confirm the structure of these compounds (Al-Dweik et al., 2009).
Chemical Reactions and Properties
Quinolones undergo a range of chemical reactions, including photochemical reactions, where specific substituents can be altered or removed. For example, photochemistry studies have shown that fluorine substitution can undergo reductive defluorination under certain conditions, illustrating the reactive nature of these compounds under light exposure (Mella et al., 2001).
Physical Properties Analysis
The physical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of cyclopropyl groups and other substituents affects these properties, which can be crucial for their biological activity and pharmaceutical application. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the quinolone derivatives. Studies have explored the reactivity of different substituents, revealing how modifications can enhance or reduce the compound's reactivity and its interactions with biological targets (Jaso et al., 2005).
Aplicaciones Científicas De Investigación
Electrochemical Studies
Electrochemical studies on compounds structurally similar to the specified chemical, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, have been reported. These studies involve cyclic voltammetry, coulometry, and spectral studies, focusing on the electrochemical mechanisms and acid-base equilibria of these compounds (Srinivasu et al., 1999).
Furan Ring Formation
Research on the synthesis of furo[3,2-h]quinolones through one-pot reactions, involving compounds like ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, highlights a significant area of chemical synthesis and potential applications in developing novel compounds (Fujita et al., 1997).
Synthesis and Evaluation for Antimycobacterial Activities
Research into the synthesis and in-vitro evaluation of various quinoline-3-carboxylic acids, including those with structures similar to the specified compound, has been conducted. This research primarily focuses on the antimycobacterial activities against various strains of Mycobacterium, indicating potential applications in treating bacterial infections (Senthilkumar et al., 2009).
Synthesis for Antibacterial Activity
There's also significant research into the synthesis of quinolone derivatives, including the study of their antibacterial activities. This includes the preparation of amino acid prodrugs and their evaluation against various bacterial strains, hinting at their potential use as antibacterial agents (Sánchez et al., 1992).
Synthesis of Quinolone Derivatives
Studies on synthesizing novel quinolone derivatives and their evaluation against bacterial strains have been performed. This includes the preparation of various quinolone analogs and testing their efficacy compared to known antibacterial agents, suggesting their potential use in developing new antibacterial drugs (Kumar et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-1-cyclopropyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-8-12-16(9-14(15)21)24(11-4-5-11)10-13(17(12)25)18(26)27/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWTHPPSGNCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593898 | |
| Record name | 6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | |
CAS RN |
528851-37-8 | |
| Record name | 7-Chloro-1-cyclopropyl-6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528851-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









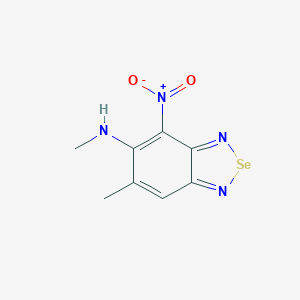
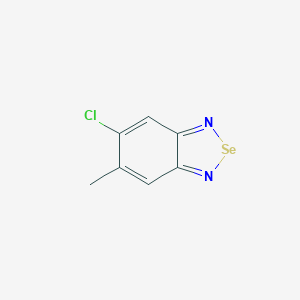
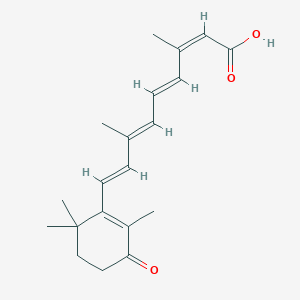
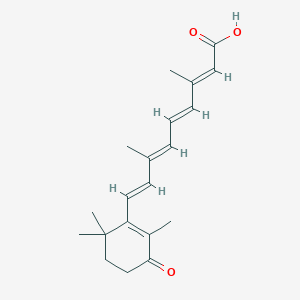
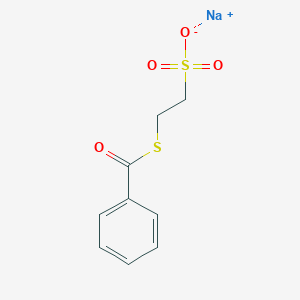
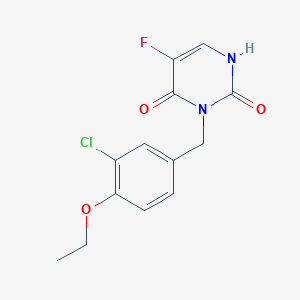
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)